molecular formula C23H27ClN2O B1662251 Roxindole hydrochloride CAS No. 108050-82-4

Roxindole hydrochloride

Cat. No.: B1662251
CAS No.: 108050-82-4
M. Wt: 382.9 g/mol
InChI Key: ZCEPVNSWLLJECX-UHFFFAOYSA-N
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Description

EMD 38362, also known as Roxindole hydrochloride, is a compound that acts as a potent agonist at dopamine autoreceptors. It has a high affinity for the D2-like subtype in the low nanomolar range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EMD 38362 involves the preparation of indolylbutylamine derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production of EMD 38362 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

EMD 38362 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of EMD 38362. These derivatives are often studied for their pharmacological properties and potential therapeutic applications .

Scientific Research Applications

EMD 38362 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of EMD 38362

EMD 38362 is unique due to its high selectivity and potency at dopamine autoreceptors. Unlike some other dopamine agonists, it has minimal postsynaptic activity, making it particularly useful for targeting presynaptic dopamine regulation without significant side effects .

Biological Activity

Roxindole hydrochloride, also known as EMD-49980, is a compound that exhibits significant dopaminergic and serotonergic activity. Originally developed for the treatment of schizophrenia, it has shown potential in treating other conditions such as major depressive disorder, Parkinson's disease, and prolactinoma. This article delves into the biological activities of this compound, highlighting its pharmacological profile, clinical findings, and relevant research studies.

Pharmacological Profile

Roxindole functions primarily as a dopamine D2 autoreceptor agonist , with additional affinities for D3, D4, and 5-HT1 receptors. The compound inhibits serotonin (5-HT) uptake and acts as an agonist at 5-HT1A receptors. Its pharmacological properties can be summarized in the following table:

Receptor Affinity (pKi)
D28.55
D38.93
D48.23
5-HT1A9.42
5-HT1B6.00
5-HT1D7.05

Roxindole's bioavailability is approximately 5% , attributed to extensive first-pass metabolism. However, it effectively crosses the blood-brain barrier, with brain concentrations significantly exceeding plasma levels during distribution studies .

Antidepressant Effects

Roxindole has demonstrated rapid antidepressant effects in clinical settings. In an open-label trial involving patients with major depressive episodes, 12 individuals received a daily dose of 15 mg for four weeks. The results indicated that 66% of participants experienced a reduction of at least 50% in their Hamilton Depression Rating Scale (HAMD-17) scores within two weeks . Notably, four patients achieved near-complete remission within the first week.

Antipsychotic Activity

While initially aimed at treating schizophrenia, Roxindole's efficacy as an antipsychotic was modest. In trials with schizophrenic patients exhibiting predominantly negative symptoms, a significant reduction (about 20% ) in total scores on the Scale for the Assessment of Negative Symptoms was observed . However, no notable effects were recorded in patients with predominantly positive symptoms.

Roxindole's biological activity is attributed to its complex interaction with various neurotransmitter systems:

  • Dopamine System : As a selective agonist of presynaptic dopamine receptors, Roxindole modulates dopaminergic transmission without inducing typical side effects associated with other antipsychotics .
  • Serotonin System : The compound exhibits both inhibitory effects on serotonin uptake and agonistic actions at serotonin receptors, contributing to its antidepressant properties .

Case Studies

Several case studies have highlighted Roxindole's potential in treating mood disorders:

  • Case Study on Depression : A study involving eight patients showed significant improvement in depressive symptoms after two weeks of treatment with Roxindole, emphasizing its rapid onset of action .
  • Schizophrenia Treatment : In a trial involving twenty patients with schizophrenia, those with negative symptoms showed moderate improvement when treated with Roxindole compared to traditional antipsychotics .

Properties

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEPVNSWLLJECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042605
Record name Roxindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108050-82-4
Record name Roxindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXINDOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS63HO5457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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